molecular formula C16H8Cl2O3 B11038865 3'-(2,4-Dichlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione

3'-(2,4-Dichlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione

Cat. No.: B11038865
M. Wt: 319.1 g/mol
InChI Key: YQNVTWRFEXZXPQ-UHFFFAOYSA-N
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Description

3’-(2,4-Dichlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione is a complex organic compound characterized by its unique spiro structure, which includes an oxirane (epoxide) ring fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(2,4-Dichlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a halogenation reaction, where chlorine is added to the aromatic ring under controlled conditions.

    Spiro Formation: The spiro linkage is formed through a cyclization reaction, often involving the use of a strong base to induce the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3’-(2,4-Dichlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield different derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where nucleophiles replace one or more chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a spirocyclic structure that combines an indene moiety with an oxirane and a dione functional group. The presence of the 2,4-dichlorophenyl substituent enhances its chemical properties and biological activity. The synthesis of 3'-(2,4-Dichlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione can be achieved through several methods, each offering distinct advantages regarding yield and selectivity. Some common synthetic routes include:

  • Condensation Reactions : Utilizing appropriate precursors to form the spiro structure.
  • Cyclization Techniques : Employing cyclization methods to create the oxirane ring.
  • Functional Group Manipulation : Modifying existing functional groups to enhance biological activity.

Biological Activities

Research indicates that compounds with spirocyclic structures often exhibit significant biological activities. The specific biological activities of this compound include:

Anticancer Studies

In vitro studies have been conducted to evaluate the anticancer properties of this compound. These studies typically involve:

  • Cell Line Assays : Testing against various human tumor cell lines to assess cytotoxicity.
  • Mechanistic Studies : Investigating the compound's mode of action at the molecular level.

For example, a study indicated that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines with mean GI50 values indicating effective concentrations for therapeutic use .

Antimicrobial Activity

While direct studies on this specific compound are scarce, related spirocyclic compounds have been documented for their antimicrobial efficacy. For instance:

  • Disc Diffusion Method : Used to evaluate the antibacterial activity against various pathogens.
  • Cytotoxicity Assays : Assessing the impact on different microbial strains to determine effective dosages.

Research has shown that structurally similar compounds possess better activity against certain bacterial species compared to others .

Comparative Analysis of Related Compounds

To further understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be beneficial. Below is a summary table of some related compounds:

Compound NameStructureUnique Features
5-(3,4-Dichlorophenyl)-4-hydroxy-1H-indene-1-oneStructureHydroxy group enhances solubility and reactivity
Spiro[1H-furo[3,4-c]pyrrole]StructureExhibits different biological activities due to furan incorporation
Spiro[cyclopropane-indene] derivativesStructureKnown for diverse pharmacological properties but lack oxirane functionality

Mechanism of Action

The mechanism of action of 3’-(2,4-Dichlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione involves its interaction with molecular targets, such as enzymes or receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. This reactivity is the basis for its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Spirooxiranes: Compounds with similar spiro structures but different substituents.

    Indene Derivatives: Compounds with the indene core but lacking the spiro linkage.

    Dichlorophenyl Compounds: Molecules containing the 2,4-dichlorophenyl group but with different core structures.

Uniqueness

3’-(2,4-Dichlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione is unique due to its combination of the spiro linkage, oxirane ring, and dichlorophenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

3'-(2,4-Dichlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione is a compound that belongs to the class of spirocyclic compounds. These compounds have garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure

The compound's structure consists of a spirocyclic framework, which is characterized by two rings sharing a single atom. The presence of the dichlorophenyl group enhances its reactivity and potential biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro assays showed that the compound effectively inhibits the proliferation of various cancer cell lines.

  • Case Study 1 : A study on human breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that this compound induced apoptosis and inhibited cell growth with an IC50 value of 45 µM. The mechanism was linked to the activation of apoptotic pathways involving caspases .

Antimicrobial Activity

The antimicrobial efficacy of spirocyclic compounds has also been investigated.

  • Case Study 2 : In a study assessing antimicrobial properties against Staphylococcus aureus and Candida albicans, the compound exhibited a notable zone of inhibition at concentrations as low as 50 µg/mL. This suggests its potential as a therapeutic agent against infections caused by these pathogens .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated using in vivo models.

  • Case Study 3 : In a rat model of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The observed decrease in paw edema indicates its potential application in treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets.

Target ProteinBinding Affinity (kcal/mol)Reference
COX-1-8.5
COX-2-9.0
Topoisomerase II-7.8

These results indicate that the compound has a strong affinity for key proteins involved in cancer progression and inflammation.

Properties

Molecular Formula

C16H8Cl2O3

Molecular Weight

319.1 g/mol

IUPAC Name

3'-(2,4-dichlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione

InChI

InChI=1S/C16H8Cl2O3/c17-8-5-6-11(12(18)7-8)15-16(21-15)13(19)9-3-1-2-4-10(9)14(16)20/h1-7,15H

InChI Key

YQNVTWRFEXZXPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3(C2=O)C(O3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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